1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
Overview
Description
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide is a synthetic organic compound It is characterized by the presence of a chlorobenzenesulfonyl group, an isoindole moiety, and a pyrrolidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of phthalic anhydride with an amine.
Introduction of the Chlorobenzenesulfonyl Group: This step involves sulfonylation using 4-chlorobenzenesulfonyl chloride in the presence of a base.
Formation of the Pyrrolidine Carboxamide: This can be synthesized by reacting pyrrolidine with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under strong oxidizing conditions.
Reduction: Reduction reactions could target the carbonyl groups or the sulfonyl group.
Substitution: Nucleophilic substitution reactions could occur at the chlorobenzene ring or the sulfonyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Potential use in studying enzyme inhibition or protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of protein-protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-methylbenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
- 1-(4-bromobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide
Uniqueness
1-(4-chlorobenzenesulfonyl)-N-(1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)pyrrolidine-2-carboxamide is unique due to the presence of the chlorobenzenesulfonyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, solubility, and interaction with biological targets.
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-(1,3-dioxoisoindol-5-yl)pyrrolidine-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN3O5S/c20-11-3-6-13(7-4-11)29(27,28)23-9-1-2-16(23)19(26)21-12-5-8-14-15(10-12)18(25)22-17(14)24/h3-8,10,16H,1-2,9H2,(H,21,26)(H,22,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCYCVEKQBAAZQF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)C(=O)NC4=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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